molecular formula C14H11BrN2 B15334675 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B15334675
M. Wt: 287.15 g/mol
InChI Key: GIUINBZJRIHUFI-UHFFFAOYSA-N
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Description

8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and an o-tolyl group at the 2nd position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with an o-tolyl bromide derivative in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Chemistry: 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression. The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine atom and o-tolyl group, leading to different chemical and biological properties.

    8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    2-(o-Tolyl)imidazo[1,2-a]pyridine:

Uniqueness: 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the o-tolyl group. This combination can enhance its reactivity and allow for the introduction of various functional groups. Additionally, the bromine atom can participate in specific interactions with biological targets, potentially leading to unique biological activities.

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

8-bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2/c1-10-5-2-3-6-11(10)13-9-17-8-4-7-12(15)14(17)16-13/h2-9H,1H3

InChI Key

GIUINBZJRIHUFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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